Tert-butyl 3-(3-fluorobenzenesulfonamido)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(3-fluorobenzenesulfonamido)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and biological activities. The presence of the tert-butyl group and the 3-fluorobenzenesulfonamido moiety further enhances the compound’s chemical stability and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-fluorobenzenesulfonamido)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of Tert-butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of 3-Fluorobenzenesulfonamido Group: The 3-fluorobenzenesulfonamido group is attached through nucleophilic substitution reactions using 3-fluorobenzenesulfonyl chloride and an appropriate amine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzene ring, to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(3-fluorobenzenesulfonamido)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. It may serve as a probe to investigate enzyme interactions and cellular pathways.
Medicine: In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly for its ability to interact with specific biological targets.
Industry: In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-fluorobenzenesulfonamido)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorobenzene and sulfonamido groups can enhance its binding affinity and specificity for certain targets, influencing cellular pathways and physiological responses.
Comparison with Similar Compounds
- Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate
- Tert-butyl 3-(phenylsulfonamido)azetidine-1-carboxylate
- Tert-butyl 3-(chlorobenzenesulfonamido)azetidine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl 3-(3-fluorobenzenesulfonamido)azetidine-1-carboxylate is unique due to the presence of the fluorine atom in the benzene ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity. The fluorobenzene moiety may enhance the compound’s lipophilicity, improving its ability to cross biological membranes and interact with hydrophobic targets.
Properties
IUPAC Name |
tert-butyl 3-[(3-fluorophenyl)sulfonylamino]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4S/c1-14(2,3)21-13(18)17-8-11(9-17)16-22(19,20)12-6-4-5-10(15)7-12/h4-7,11,16H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBLAJLVMSNLHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NS(=O)(=O)C2=CC=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.